

4-Bromobutyric acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Bromobutyric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Bromobutyric acid**, a versatile bifunctional molecule widely employed in chemical synthesis and drug development. This document outlines its chemical and physical properties, details common synthetic protocols, and explores its applications, particularly in the development of novel therapeutics.

Core Chemical Identifiers and Properties

4-Bromobutyric acid, also known as 4-bromobutanoic acid, is a carboxylic acid and organobromine compound. Its key identifiers and physicochemical properties are summarized below for quick reference.

Identifier	Value
CAS Number	2623-87-2
Molecular Formula	C ₄ H ₇ BrO ₂
Molecular Weight	167.00 g/mol
IUPAC Name	4-bromobutanoic acid
Synonyms	γ-Bromobutyric acid, Carboxypropyl bromide

Physical and Chemical Properties	Value
Appearance	Low melting crystals, light brown
Melting Point	30-31 °C
Boiling Point	128-131 °C at 11 mmHg
Solubility	Soluble in water and dilute alkali. Sparingly soluble in Chloroform, slightly soluble in DMSO and Methanol.
рКа	4.51 ± 0.10 (Predicted)
Flash Point	115 °C

Synthesis of 4-Bromobutyric Acid

The most common and efficient synthesis of **4-Bromobutyric acid** involves the ring-opening of y-butyrolactone. Several methods have been reported, with variations in reagents and reaction conditions.

Experimental Protocol: Synthesis from y-Butyrolactone with HBr and Sulfuric Acid

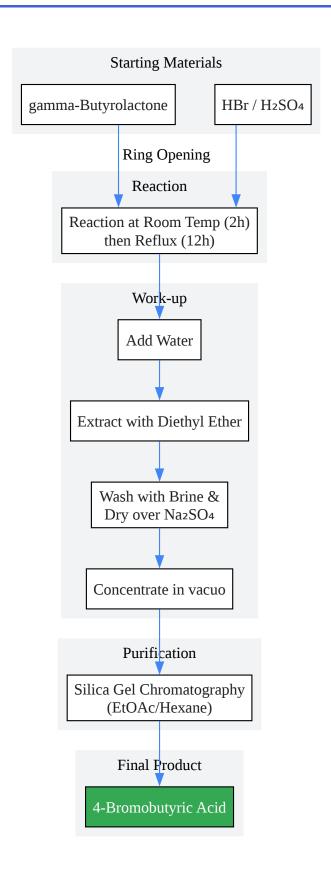
This protocol details a common laboratory-scale synthesis of **4-Bromobutyric acid**.

Materials:

- · y-Butyrolactone
- 48% Hydrobromic acid (HBr) aqueous solution
- Concentrated sulfuric acid (H₂SO₄)
- Diethyl ether
- Anhydrous sodium sulfate (Na₂SO₄)
- Brine (saturated NaCl solution)
- · Argon or Nitrogen gas for inert atmosphere
- Silica gel for chromatography
- Ethyl acetate and hexane for chromatography elution

Procedure:

- Under a dry argon atmosphere, add 48% HBr aqueous solution (41.0 mL, 360 mmol) and concentrated sulfuric acid (9.6 mL) dropwise to y-butyrolactone (6.10 g, 70.9 mmol).
- Allow the resulting mixture to stand at room temperature for 2 hours.
- After 2 hours, reflux the mixture for 12 hours.
- Cool the reaction mixture to room temperature.
- Add 192 mL of water to the cooled mixture.
- Extract the crude product with diethyl ether.
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate and filter.
- Concentrate the filtrate under reduced pressure.


- Purify the residue by silica gel chromatography using a mixture of ethyl acetate/hexane (1/2 v/v) as the eluent.
- Collect the fraction with an Rf value of 0.44 and dry under reduced pressure to yield 4-bromobutanoic acid as a yellow oil (yield: 65%).[1]

Characterization Data:

- ¹H NMR (400MHz, CDCl₃, ppm): δ 2.19 (quint, J=6.4Hz, 2H, BrCH₂CH₂), 2.58 (t, J=4.2Hz, 2H, CH₂COOH), and 3.48 (t, J=3.2Hz, 2H, BrCH₂).[1]
- ¹³C NMR (100MHz, CDCl₃, ppm): δ 27.36 (BrCH₂CH₂), 32.11 (BrCH₂), 32.38 (Br(CH₂)₂CH₂), and 178.58 (COOH).[1]
- IR (NaCl, cm⁻¹): 1711 (C=O), 3046 (-OH).[1]

Synthesis Workflow Diagram

Click to download full resolution via product page

Caption: Synthesis workflow for **4-Bromobutyric acid**.

Applications in Research and Drug Development

4-Bromobutyric acid is a valuable building block in organic synthesis due to its bifunctional nature, possessing both a carboxylic acid and a bromoalkane group. This allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of various pharmaceuticals and research chemicals.

Role as a Linker in PROTACS

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of target proteins. A PROTAC consists of a ligand that binds to the protein of interest, a ligand for an E3 ubiquitin ligase, and a linker that connects these two components. **4-Bromobutyric acid** and its derivatives are frequently used to construct the alkyl or alkylether chains that form these critical linkers. The length and composition of the linker are crucial for the efficacy of the PROTAC, as they determine the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.

PROTAC General Structure

Click to download full resolution via product page

Caption: General structure of a PROTAC molecule.

Synthesis of Histone Deacetylase (HDAC) Inhibitors

4-Bromobutyric acid is also utilized in the synthesis of histone deacetylase (HDAC) inhibitors, a class of compounds that are being investigated as anti-cancer agents. The butyric acid moiety can mimic the structure of lysine's acetylated side chain, while the bromo- functionality allows for the attachment of other pharmacophoric groups.

Precursor for PET Tracers

In the field of medical imaging, **4-Bromobutyric acid** serves as a precursor in the synthesis of Positron Emission Tomography (PET) tracers. The bromo- group can be substituted with a positron-emitting radionuclide, such as Fluorine-18, to create imaging agents that can visualize and quantify biological processes in vivo.

Safety and Handling

4-Bromobutyric acid is a corrosive substance that can cause severe skin burns and eye damage. It is essential to handle this chemical in a well-ventilated area, such as a fume hood, and to use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It is also sensitive to light and should be stored in a dark, dry place at room temperature.

Hazard and Precautionary Statements:

- Hazard Statement: H314 Causes severe skin burns and eye damage.
- Precautionary Statements:
 - P260: Do not breathe dust/fume/gas/mist/vapors/spray.
 - P280: Wear protective gloves/protective clothing/eye protection/face protection.
 - P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing.
 Rinse skin with water/shower.
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Page loading... [wap.guidechem.com]

 To cite this document: BenchChem. [4-Bromobutyric acid CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b043301#4-bromobutyric-acid-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com